molecular formula C17H12F4N4OS B4364834 3-(8,9-DIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PHENYL (1,1,2,2-TETRAFLUOROETHYL) ETHER

3-(8,9-DIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PHENYL (1,1,2,2-TETRAFLUOROETHYL) ETHER

Cat. No.: B4364834
M. Wt: 396.4 g/mol
InChI Key: PRRPLQMNDJYEMQ-UHFFFAOYSA-N
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Description

3-(8,9-DIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PHENYL (1,1,2,2-TETRAFLUOROETHYL) ETHER is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core with a phenyl group substituted with a tetrafluoroethoxy moiety. The presence of multiple functional groups and heteroatoms makes this compound an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 3-(8,9-DIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PHENYL (1,1,2,2-TETRAFLUOROETHYL) ETHER typically involves multi-step synthetic routes. One common method includes the cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles such as α-bromopropenone, phenacyl bromides, and α-tosyloxy ketones . These reactions are often carried out under conventional heating conditions in the presence of heteropolyacids. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

3-(8,9-DIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PHENYL (1,1,2,2-TETRAFLUOROETHYL) ETHER undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially at positions ortho and para to the tetrafluoroethoxy group.

    Coupling Reactions: Suzuki–Miyaura coupling reactions can be used to introduce various substituents onto the phenyl ring.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(8,9-DIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PHENYL (1,1,2,2-TETRAFLUOROETHYL) ETHER involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the tetrafluoroethoxy group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively .

Comparison with Similar Compounds

Similar compounds include other thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives and compounds with similar heterocyclic cores. These compounds share some structural features but differ in their substituents, leading to variations in their chemical and biological properties. For example:

The uniqueness of 3-(8,9-DIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PHENYL (1,1,2,2-TETRAFLUOROETHYL) ETHER lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

IUPAC Name

11,12-dimethyl-4-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F4N4OS/c1-8-9(2)27-15-12(8)14-23-13(24-25(14)7-22-15)10-4-3-5-11(6-10)26-17(20,21)16(18)19/h3-7,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRPLQMNDJYEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC(=CC=C4)OC(C(F)F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F4N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(8,9-DIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PHENYL (1,1,2,2-TETRAFLUOROETHYL) ETHER
Reactant of Route 2
Reactant of Route 2
3-(8,9-DIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PHENYL (1,1,2,2-TETRAFLUOROETHYL) ETHER
Reactant of Route 3
Reactant of Route 3
3-(8,9-DIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PHENYL (1,1,2,2-TETRAFLUOROETHYL) ETHER
Reactant of Route 4
Reactant of Route 4
3-(8,9-DIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PHENYL (1,1,2,2-TETRAFLUOROETHYL) ETHER
Reactant of Route 5
Reactant of Route 5
3-(8,9-DIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PHENYL (1,1,2,2-TETRAFLUOROETHYL) ETHER
Reactant of Route 6
Reactant of Route 6
3-(8,9-DIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PHENYL (1,1,2,2-TETRAFLUOROETHYL) ETHER

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